molecular formula C13H13IN2O3S B102512 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 6403-40-3

5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B102512
CAS RN: 6403-40-3
M. Wt: 404.23 g/mol
InChI Key: OZKBJVBTEQTNII-UHFFFAOYSA-N
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Description

5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of sulfonamide and is known for its potential to act as a therapeutic agent in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a decrease in the production of certain molecules that are involved in the development of diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide are still being studied. However, it has been shown to have potential anti-inflammatory effects and may also act as an inhibitor of certain enzymes that are involved in the development of cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments include its potential to act as an inhibitor of specific enzymes and its ability to bind to certain proteins. However, limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. These include further studies on its potential to act as an inhibitor of certain enzymes involved in the development of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, studies on the potential use of this compound in combination with other therapeutic agents may also be explored.

Synthesis Methods

The synthesis of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 5-iodo-2-methoxybenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is then further reacted with an amine to form the final compound.

Scientific Research Applications

The potential applications of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research are vast. This compound has been studied for its potential to act as an inhibitor of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease. Additionally, it has been studied for its potential to act as an anti-inflammatory agent.

properties

CAS RN

6403-40-3

Product Name

5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Molecular Formula

C13H13IN2O3S

Molecular Weight

404.23 g/mol

IUPAC Name

5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13IN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3

InChI Key

OZKBJVBTEQTNII-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)I)S(=O)(=O)NCC2=CC=CC=N2

Canonical SMILES

COC1=C(C=C(C=C1)I)S(=O)(=O)NCC2=CC=CC=N2

Origin of Product

United States

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